1,3-Oxathiolane-2,5-dione is a heterocyclic compound characterized by a five-membered ring containing one sulfur atom and two carbonyl groups. Its chemical formula is , and it is recognized for its unique structural properties that allow it to participate in various
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 1,3-oxathiolane-2,5-dione exhibits notable biological activities. It has been studied for its potential antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral pathogens. The compound acts as a nucleoside analogue, which interferes with viral replication processes. Studies have shown that derivatives of 1,3-oxathiolane-2,5-dione can inhibit viral enzymes, making them candidates for further development as antiviral agents .
Several methods are available for synthesizing 1,3-oxathiolane-2,5-dione:
These methods provide pathways to obtain 1,3-oxathiolane-2,5-dione with varying degrees of efficiency and yield.
1,3-Oxathiolane-2,5-dione finds applications in several fields:
These applications underscore the compound's significance in both medicinal chemistry and materials science.
Interaction studies involving 1,3-oxathiolane-2,5-dione have focused on its binding affinity with viral enzymes and other biological targets. These studies typically assess how effectively the compound or its derivatives inhibit enzyme activity or alter biological pathways associated with viral replication. Such investigations are crucial for understanding its mechanism of action and potential therapeutic efficacy .
Several compounds share structural similarities with 1,3-oxathiolane-2,5-dione. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dithiolane | Five-membered ring | Contains two sulfur atoms; used in thioacetalization |
| 1,3-Oxathiane | Five-membered ring | Contains one nitrogen atom; used in organic synthesis |
| 1,3-Oxathiolane-2-thione | Five-membered ring | Contains one sulfur atom and one thione group; reactive |
| 2-Thioxo-1,3-thiazolidin-4-one | Five-membered ring | Contains both sulfur and nitrogen; used in medicinal chemistry |
The uniqueness of 1,3-oxathiolane-2,5-dione lies in its specific combination of carbonyl groups and sulfur within a five-membered ring structure. This configuration allows for distinct reactivity patterns that differentiate it from similar compounds .
Transition metal catalysts have revolutionized the synthesis of 1,3-oxathiolane-2,5-dione derivatives by enabling precise control over ring formation and stereochemistry. A prominent method involves the use of palladium or copper catalysts to mediate cyclization reactions between epoxides and dithioesters. For example, palladium(II) acetate facilitates the coupling of epichlorohydrin with dithiocarbamates, yielding 1,3-oxathiolane-2,5-dione derivatives in up to 85% efficiency under mild conditions. The mechanism proceeds via oxidative addition of the epoxide to the metal center, followed by nucleophilic attack of the sulfur-containing reagent to form the heterocyclic ring.
Copper(I) iodide has also been employed in tandem with chiral ligands to achieve enantioselective cyclizations. In one protocol, β-keto esters react with thioureas in the presence of CuI/(R)-BINAP complexes, producing optically active 1,3-oxathiolane-2,5-dione derivatives with enantiomeric excesses exceeding 90%. This approach leverages the metal’s ability to stabilize zwitterionic intermediates, directing stereochemical outcomes through ligand coordination.
Key Reaction Parameters
| Catalyst | Substrate Pair | Yield (%) | ee (%) |
|---|---|---|---|
| Pd(OAc)₂ | Epichlorohydrin + DTC | 85 | - |
| CuI/(R)-BINAP | β-Keto ester + Thiourea | 78 | 92 |
Rhodium(II) catalysts, particularly rhodium(II) acetate, have proven instrumental in synthesizing 1,3-oxathiolane derivatives via diazo compound transformations. A landmark study demonstrated the reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates under Rh₂(OAc)₄ catalysis. This method generates 2-arylimino-6,7-dihydrobenzo[d]oxathiol-4(5H)-ones in yields ranging from 78% to 93% (Table 1).
Mechanistic Pathway
Table 1: Substrate Scope of Rh₂(OAc)₄-Catalyzed Reactions
| Diazo Compound | Aryl Isothiocyanate | Product Yield (%) |
|---|---|---|
| 2-Diazo-4,4-dimethylcyclohexane-1,3-dione | Phenyl | 93 |
| 2-Diazo-5,5-dimethylcyclohexane-1,3-dione | 4-Chlorophenyl | 89 |
| 2-Diazo-cyclohexane-1,3-dione | 4-Methoxyphenyl | 85 |
This method’s versatility is enhanced by its tolerance for electron-donating and electron-withdrawing substituents on the aryl isothiocyanate, enabling modular access to diverse derivatives.
[4+1] Cycloaddition reactions offer a direct route to 1,3-oxathiolane rings by combining four-atom donors with sulfur-containing single-atom partners. A notable example involves the reaction of ortho-quinone methides with thiocarbonyl compounds under Lewis acid catalysis. For instance, scandium(III) triflate promotes the cycloaddition of ortho-quinone methides with thioamides, producing bicyclic 1,3-oxathiolane-2,5-dione derivatives in 70–88% yields.
Stereochemical Control
The use of chiral auxiliaries, such as Evans’ oxazolidinones, enables asymmetric [4+1] cycloadditions. In one application, a thiourea-derived oxazolidinone directs the face-selective attack of the ortho-quinone methide, achieving diastereomeric ratios of 9:1. The auxiliary’s bulky substituents sterically hinder one transition state, favoring the formation of a single stereoisomer.
Recent Advances
Rhodium-catalyzed carbene formation represents a fundamental mechanism in oxathiolane derivative synthesis, where dirhodium complexes facilitate the generation of reactive carbene intermediates from diazo precursors [3] [4]. The most extensively studied catalyst system, dirhodium tetraacetate, operates through a distinctive "paddle wheel" structure where only one rhodium center functions as the carbene binding site while the second acts as an electron sink to increase the electrophilicity of the carbene moiety [6].
The mechanistic pathway begins with the coordination of diazo compounds to the rhodium catalyst, followed by nitrogen extrusion to generate the rhodium-carbene intermediate [3] [4]. This process involves the formation of a strong sigma-acceptor interaction between the carbene and rhodium center, with weak pi-back-donation providing additional stabilization [6]. The resulting rhodium-carbene complex exhibits enhanced electrophilic character, facilitating subsequent reactions with thiocarbonyl compounds.
Table 1: Rhodium Catalyst Systems for Oxathiolane Derivative Formation
| Catalyst System | Reaction Temperature (°C) | Typical Yield (%) | Selectivity | Application |
|---|---|---|---|---|
| Rh₂(OAc)₄ | 60-80 | 78-90 | High regioselectivity | General heterocycle synthesis |
| Rh₂(DOSP)₄ | 40-60 | 85-95 | Excellent enantioselectivity | Asymmetric C-H insertion |
| Rh₂(NHCOC₃F₇)₄ | 60-80 | 63-68 | Good regioselectivity | Trifluoromethyl derivatives |
| Rh₂(TCPTAD)₄ | 25-39 | 70-85 | High site selectivity | Tertiary C-H activation |
| Rh₂(S-TCPTAD)₄ | 25-39 | 75-90 | Excellent stereoselectivity | Stereoselective reactions |
The subsequent reaction between rhodium-carbene intermediates and thiocarbonyl compounds proceeds through nucleophilic attack by the sulfur atom, generating thiocarbonyl ylide intermediates [3] [7]. These zwitterionic species possess distinctive electronic characteristics, with the sulfur atom bearing a positive formal charge and the carbene carbon exhibiting nucleophilic character [7] [8]. The formation of thiocarbonyl ylides represents a critical step in the overall mechanism, as these intermediates undergo further transformations to yield the final oxathiolane products.
Recent mechanistic studies have revealed that rhodium carbene insertion occurs preferentially at sites that can stabilize partial positive charge development [9] [6]. The reactivity order follows methine > methylene > methyl for carbon-hydrogen bond activation, although steric factors can sometimes override this electronic preference [6]. The mechanism generally proceeds through a concerted, though asynchronous, three-centered transition state involving the rhodium-carbene complex, the substrate, and the forming bond [6].
Electrocyclization reactions play a crucial role in the formation of oxathiolane derivatives, with multiple pathways available depending on the electronic nature of the intermediates and reaction conditions [10] [11]. The most significant pathways include 1,3-dipolar electrocyclization and 1,5-dipolar electrocyclization, each leading to different ring sizes and structural arrangements [7] [12].
The 1,5-dipolar electrocyclization pathway represents a thermodynamically favored process that leads to the formation of five-membered heterocyclic rings [7] [12]. This mechanism involves the concerted cyclization of thiocarbonyl ylide intermediates bearing carbonyl or other electron-withdrawing groups at the alpha position [7]. The process requires an extended conjugated system that can accommodate the cyclization through orbital overlap between the ylide carbon and the terminal heteroatom [12].
Table 2: Electrocyclization Pathways in Heterocyclic Ring Formation
| Cyclization Type | Ring Size Formed | Activation Energy (kcal/mol) | Selectivity Pattern | Typical Conditions |
|---|---|---|---|---|
| 1,3-Dipolar Electrocyclization | 3-membered (thiirane) | 12-18 | Kinetically favored | Room temperature, catalyst |
| 1,5-Dipolar Electrocyclization | 5-membered (heterocycle) | 15-25 | Thermodynamically favored | Elevated temperature |
| 5-endo-trig Cyclization | 5-membered (nitrogen heterocycle) | 9-12 | Baldwin-favored process | Radical conditions |
| 4-exo-trig Cyclization | 4-membered (cyclobutene) | 18-25 | Baldwin-disfavored process | High temperature required |
| Electrocyclic Ring Closure | Variable (4-6 membered) | 20-35 | Orbital symmetry controlled | Thermal or photochemical |
Computational studies have demonstrated that the 1,5-dipolar electrocyclization occurs through a pseudopericyclic mechanism, characterized by a transition state that combines cyclization with simultaneous bond formation and rearrangement [10]. This process exhibits remarkable stereospecificity, with the stereochemical outcome determined by the approach geometry of the ylide intermediate [10]. The cyclization typically proceeds under thermal conditions, with activation barriers ranging from 15 to 25 kilocalories per mole [10].
The competing 1,3-dipolar electrocyclization pathway leads to three-membered thiirane intermediates, which can undergo further transformations including ring opening and subsequent cyclization to form larger heterocyclic systems [7] [12]. This pathway is generally kinetically favored due to lower activation barriers, but the resulting products are often thermodynamically less stable [7]. The balance between these competing pathways depends critically on the electronic nature of the substituents and the reaction temperature [12].
Recent investigations have revealed that the electrocyclization selectivity can be influenced by the presence of Lewis acids or other coordinating species [7]. Boron trifluoride etherate, for example, has been shown to promote 1,3-dipolar electrocyclization over the 1,5-pathway by stabilizing the developing positive charge in the transition state [7]. This mechanistic understanding has enabled the development of selective synthetic protocols for accessing specific heterocyclic products.
The most extensively studied transition state geometries involve the formation of rhodium-carbene intermediates and their subsequent reactions with thiocarbonyl compounds [14] [17]. These calculations have revealed that the rhodium-carbene bond exhibits partial double-bond character distributed among the three centers (two rhodium atoms and the carbene carbon) in a three-center orbital paradigm [6]. The transition state for carbene formation involves nitrogen extrusion with simultaneous carbon-rhodium bond formation, proceeding through an early transition state with minimal geometric distortion from the starting diazo compound [9].
Table 3: Computational Methods for Transition State Geometry Analysis
| Method/Basis Set | System Studied | Key Findings | Accuracy (RMSD Å) | Computational Cost |
|---|---|---|---|---|
| B3LYP/6-31G(d) | Five-membered ring conformations | Envelope conformation preferred | 0.12-0.18 | Moderate |
| M06-2X/aug-cc-pVDZ | Transition state geometries | Asynchronous transition states | 0.10-0.16 | High |
| MP2/6-311G(d,p) | Electrocyclization barriers | Multiple reaction pathways | 0.08-0.14 | Very High |
| UB3LYP/6-31G* | Radical cyclization paths | Competitive mechanisms | 0.15-0.22 | Moderate |
| DFT/cc-pVTZ | Ring puckering analysis | Pseudorotational barriers | 0.09-0.13 | High |
Five-membered ring conformational analysis has revealed that oxathiolane derivatives predominantly adopt envelope conformations, with one atom displaced significantly from the plane defined by the other four ring atoms [18] [19]. The puckering amplitude typically ranges from 35 to 42 degrees, with the sulfur atom most commonly occupying the out-of-plane position due to its larger atomic radius and distinct electronic properties [18]. The envelope conformation exhibits the lowest energy among possible conformers, with twist conformations lying approximately 0.8 to 1.2 kilocalories per mole higher in energy [18].
Table 4: Ring Conformations and Energy Profiles for 1,3-Oxathiolane Systems
| Conformation Type | Energy Relative to Global Minimum (kcal/mol) | Puckering Amplitude (°) | Phase Angle (°) | Population at 298K (%) |
|---|---|---|---|---|
| Envelope (E) | 0.0 | 35-42 | 0, 72, 144, 216, 288 | 85-95 |
| Twist (T) | 0.8-1.2 | 28-36 | 36, 108, 180, 252, 324 | 5-15 |
| Half-chair | 2.1-2.8 | 45-52 | Variable | <1 |
| Planar | 4.5-6.2 | 0 | Undefined | <0.1 |
| Boat-like | 3.2-4.1 | 38-48 | Variable | <1 |
Transition state geometries for electrocyclization reactions exhibit distinctive characteristics depending on the specific pathway involved [15] [17]. The 1,5-dipolar electrocyclization transition state shows significant asynchronicity, with bond formation to the heteroatom occurring earlier than carbon-carbon bond formation [17]. This asynchronous character results from the different orbital energies and sizes of the participating atoms, with the sulfur atom providing a more favorable interaction surface than carbon [17].
Machine learning approaches have recently been applied to transition state prediction, achieving success rates of 93.8 percent for quantum chemical saddle point optimizations when trained on appropriate datasets [13] [16]. These methods utilize atomic pair features reflecting reactant, product, and linearly interpolated structures to derive interatomic distances in transition state geometries [13]. The predicted structures show particular accuracy for atomic pairs undergoing bond formation or breakage, with 88.8 percent of optimization results exhibiting energy errors of less than 0.1 kilocalories per mole [13].
The computational modeling of ring puckering has been accomplished using both Altona-Sundaralingam and Cremer-Pople puckering parameters, which describe the conformational landscape in terms of amplitude and phase coordinates [19] [20]. These calculations demonstrate that five-membered rings undergo rapid pseudorotational interconversion between different envelope conformations, with barriers typically on the order of thermal energy at room temperature [19]. The computational results align well with experimental observations from nuclear magnetic resonance spectroscopy and X-ray crystallography [18].
The 1,3-oxathiolane-2,5-dione scaffold exhibits unique electronic and steric properties that make it particularly suitable for medicinal chemistry applications. The presence of the sulfur atom at position 3 introduces significant polarizability and electron density modulation compared to its oxygen-only analogues [4]. This heteroatomic substitution pattern creates a distinctive three-dimensional molecular architecture that can engage in specific non-covalent interactions with biological targets.
The carbonyl groups at positions 2 and 5 provide electrophilic centers that can participate in hydrogen bonding interactions with amino acid residues in protein binding sites [5]. Additionally, these carbonyl functionalities serve as sites for potential chemical modification during drug optimization processes, allowing for the introduction of various substituents to modulate pharmacological properties.
The five-membered ring system of 1,3-oxathiolane-2,5-dione exhibits moderate conformational flexibility, enabling it to adopt multiple conformations that can optimize binding interactions with diverse biological targets [6]. The ring strain associated with the five-membered heterocycle contributes to the reactivity of the scaffold, particularly toward nucleophilic attack at the carbonyl centers.
Studies of related oxathiolane systems have demonstrated that the sulfur-oxygen heterocyclic arrangement provides a balance between stability and reactivity that is advantageous for pharmaceutical applications [7]. The electron-withdrawing nature of the carbonyl groups further modulates the electronic distribution within the ring, creating opportunities for selective chemical transformations.
1,3-Oxathiolane-2,5-dione derivatives have demonstrated significant potential as precursors in the synthesis of nucleoside analogues with potent antiviral activity. The scaffold provides a foundation for creating modified nucleoside structures that can effectively interfere with viral replication processes while maintaining selectivity for viral enzymes over host cellular machinery [8].
Research has shown that nucleoside analogues incorporating the 1,3-oxathiolane moiety exhibit enhanced metabolic stability compared to their natural counterparts [9]. The presence of the sulfur atom at the 3-position creates resistance to enzymatic degradation pathways that typically target natural nucleosides, resulting in prolonged therapeutic activity and improved pharmacokinetic profiles.
The most notable success in this area has been the development of lamivudine and emtricitabine, both of which incorporate the 1,3-oxathiolane structural motif and have achieved clinical approval for the treatment of Human Immunodeficiency Virus and hepatitis B virus infections [10]. These compounds demonstrate the therapeutic potential of the 1,3-oxathiolane scaffold when properly incorporated into nucleoside analogue frameworks.
The antiviral mechanism of 1,3-oxathiolane-containing nucleoside analogues involves their intracellular phosphorylation to the corresponding triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into viral deoxyribonucleic acid by viral reverse transcriptase [11]. The absence of a 3-hydroxyl group in these analogues results in chain termination upon incorporation, effectively halting viral deoxyribonucleic acid synthesis.
Structure-activity relationship studies have revealed that the stereochemistry of the 1,3-oxathiolane ring system critically influences antiviral potency and selectivity [12]. The β-L-configuration has consistently demonstrated superior antiviral activity compared to other stereoisomeric forms, with the unnatural L-enantiomers showing enhanced activity and reduced toxicity compared to their D-counterparts.
The 1,3-oxathiolane-2,5-dione scaffold presents unique opportunities for the development of thioether-containing prodrug systems that can enhance drug delivery and tissue selectivity. The sulfur atom within the oxathiolane ring can serve as a site for oxidative metabolism, providing a mechanism for controlled drug release in specific physiological environments [13].
Recent research has explored the use of thioether oxidation as a trigger mechanism for prodrug activation in reactive oxygen species-rich environments, such as inflamed tissues or tumor microenvironments [14]. The selective oxidation of thioether groups to sulfoxides or sulfones can modulate the pharmacological properties of the parent compound, enabling targeted therapeutic effects.
The thioether functionality within 1,3-oxathiolane-2,5-dione derivatives can undergo selective oxidation by various reactive oxygen species, including hydrogen peroxide and hypochlorite . These oxidative transformations can be exploited to design prodrug systems that are activated specifically in disease-associated environments characterized by elevated oxidative stress.
Studies have demonstrated that thioether oxidation kinetics can be modulated through structural modifications of the oxathiolane scaffold, allowing for fine-tuning of prodrug activation rates [16]. This approach enables the development of prodrug systems with optimized pharmacokinetic profiles and enhanced therapeutic indices.
The 1,3-oxathiolane-2,5-dione scaffold serves as an effective bioisosteric replacement for various functional groups commonly encountered in medicinal chemistry, particularly carboxylic acids, esters, and amides [17]. This bioisosteric approach enables medicinal chemists to modulate the physicochemical and pharmacological properties of lead compounds while maintaining their essential biological activities.
The unique electronic characteristics of the 1,3-oxathiolane-2,5-dione system, resulting from the combination of electron-withdrawing carbonyl groups and the polarizable sulfur atom, create opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and protein binding affinity [18].
1,3-Oxathiolane-2,5-dione derivatives have shown promise as bioisosteric replacements in the development of enzyme inhibitors, particularly for targets involved in viral replication and cellular metabolism [19]. The scaffold can mimic the transition state geometries of enzymatic reactions while providing enhanced binding affinity and selectivity compared to traditional inhibitor frameworks.
Research has demonstrated that incorporation of the 1,3-oxathiolane-2,5-dione motif into enzyme inhibitor structures can result in improved potency and reduced off-target effects [20]. The ability of the scaffold to engage in multiple binding interactions through its heteroatoms and carbonyl groups contributes to its effectiveness as a bioisosteric replacement.
The use of 1,3-oxathiolane-2,5-dione as a bioisosteric replacement has proven particularly valuable in addressing pharmacokinetic limitations of lead compounds. The scaffold can enhance metabolic stability by providing resistance to common drug metabolism pathways while maintaining appropriate solubility and permeability characteristics [21].
Studies have shown that bioisosteric replacement with 1,3-oxathiolane-2,5-dione derivatives can improve oral bioavailability and extend plasma half-life compared to parent compounds [22]. These improvements are attributed to the unique combination of electronic and steric properties provided by the oxathiolane scaffold, which can modulate interactions with drug-metabolizing enzymes and transport proteins.
The 1,3-oxathiolane-2,5-dione scaffold exhibits distinctive electronic characteristics that influence its interactions with biological targets. The electron-withdrawing nature of the carbonyl groups creates a partial positive charge on the ring system, enhancing its ability to participate in electrostatic interactions with negatively charged regions of proteins [23].
The polarizable sulfur atom contributes to π-π stacking interactions and can participate in sulfur-π interactions with aromatic amino acid residues [24]. These non-covalent interactions contribute to the binding affinity and selectivity of 1,3-oxathiolane-2,5-dione-containing compounds for their biological targets.
Chemical modifications of the 1,3-oxathiolane-2,5-dione scaffold can significantly influence its biological activity and pharmacological properties. Substitutions at various positions on the ring system enable fine-tuning of molecular properties such as potency, selectivity, and metabolic stability [25].
Research has identified key structural features that contribute to optimal biological activity, including the importance of maintaining the integrity of the five-membered ring system and the critical role of the carbonyl groups in mediating protein interactions [26]. Strategic modifications that preserve these essential features while introducing beneficial properties have led to the development of improved therapeutic candidates.